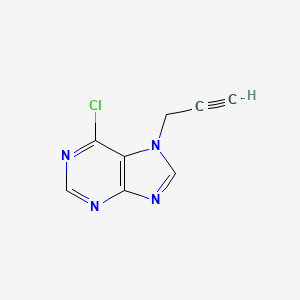
6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol” is a complex organic molecule that contains two chloropyridinyl groups attached to a pyridazinol core . It’s important to note that the specific details about this compound are not widely available, indicating that it may be a novel or less-studied compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyridazin-4-ol group, which is a six-membered ring with two nitrogen atoms and one hydroxyl group. This ring is substituted at the 3-position with a 6-chloropyridin-3-yl group, which is a pyridine ring with a chlorine atom at the 6-position . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Mecanismo De Acción
The mechanism of action of this compound is not clear from the available information. Its biological activity, if any, would depend on its ability to interact with biological targets such as proteins or DNA. Further studies, including in vitro and in vivo testing, would be needed to determine its biological effects .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate to form 6-chloropyridazin-3-amine. This intermediate is then reacted with 4-chloro-3-nitrophenol in the presence of a base to form the desired product.", "Starting Materials": [ "6-chloropyridine-3-carboxylic acid", "hydrazine hydrate", "4-chloro-3-nitrophenol" ], "Reaction": [ "Step 1: React 6-chloropyridine-3-carboxylic acid with hydrazine hydrate in ethanol to form 6-chloropyridazin-3-amine.", "Step 2: React 6-chloropyridazin-3-amine with 4-chloro-3-nitrophenol in the presence of a base, such as potassium carbonate, in a solvent such as DMF, to form 6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol." ] } | |
Número CAS |
2367037-78-1 |
Fórmula molecular |
C9H5Cl2N3O |
Peso molecular |
242.06 g/mol |
Nombre IUPAC |
6-chloro-3-(6-chloropyridin-3-yl)-1H-pyridazin-4-one |
InChI |
InChI=1S/C9H5Cl2N3O/c10-7-2-1-5(4-12-7)9-6(15)3-8(11)13-14-9/h1-4H,(H,13,15) |
Clave InChI |
YSIKAKDVXOPEFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C2=NNC(=CC2=O)Cl)Cl |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



